molecular formula C10H12N2 B022526 Tryptamine CAS No. 61-54-1

Tryptamine

Cat. No.: B022526
CAS No.: 61-54-1
M. Wt: 160.22 g/mol
InChI Key: APJYDQYYACXCRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ronidazole can be synthesized through a multistep process involving the formation of the imidazole ring. One common method involves the reaction of 2-methyl-5-nitroimidazole with methyl chloroformate to form the carbamate derivative . The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of ronidazole involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Oxidation

Tryptamine can undergo oxidation reactions, which typically involve the formation of quinones. Oxidizing agents such as potassium permanganate and chromium trioxide are commonly used to facilitate these reactions [3, 20].

Reduction

This compound can be synthesized through reduction reactions, particularly when starting from precursor compounds containing a nitro group. Reducing agents like lithium aluminum hydride are effective in converting nitro groups to amino groups [3, 20].

Substitution

This compound's indole ring is susceptible to electrophilic aromatic substitution reactions. Halogenation, for example, can be achieved using reagents like bromine or chlorine under controlled conditions [3, 20]. Additionally, the hydroxyl group in this compound derivatives can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.

Acylation

This compound can be acylated to form N-acyl tryptamines. A general procedure involves reacting this compound with a carboxylic acid in the presence of reagents like T3P (50 wt% solution in EtOAc) and Et3N in EtOAc solvent . The reaction typically occurs at room temperature for 24 hours .

Dearomatization

This compound derivatives can undergo asymmetric fluorinative dearomatization reactions using a chiral anion phase transfer catalyst (PTC) system. This method allows for the introduction of a fluorine atom in a highly enantioselective manner, creating two contiguous quaternary stereogenic centers .

Cascade Reactions

Tryptamines participate in cascade reactions with propargylic alcohols, catalyzed by Ca(II). These reactions can selectively form pyrroloindoline and related compounds depending on the reaction temperature .

Enzymatic Reactions

This compound is synthesized in vivo by the enzymatic decarboxylation of L-tryptophan, a reaction catalyzed by aromatic L-amino acid decarboxylase (AADC) . It can also be metabolized to 3-indolecetaldehyde (3-IAL) by oxidative deamination, catalyzed by monoamine oxidase (MAO) .

Dimethylthis compound Reactions

Dimethylthis compound (DMT) undergoes oxidation, reduction, and substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used in these reactions. Products include indole derivatives and substituted tryptamines.

Scientific Research Applications

Neurotransmitter and Neuromodulator

Tryptamine functions primarily as a neurotransmitter and neuromodulator in the central nervous system (CNS). It is involved in several physiological processes, including mood regulation, cognition, and perception. Research indicates that this compound and its derivatives can influence serotonin receptors, particularly the 5-HT receptors, which are crucial for mood disorders. For instance:

  • 5-Hydroxythis compound (Serotonin) : this compound acts as a precursor to serotonin, impacting mood and anxiety levels. Its derivatives have been studied for their potential antidepressant effects, particularly in treatment-resistant depression .
  • Psychedelic Effects : Certain this compound derivatives, such as psilocybin (found in magic mushrooms), exhibit psychedelic properties that can induce profound alterations in consciousness. These compounds are being investigated for their therapeutic potential in treating anxiety disorders and PTSD .

Pharmacological Applications

This compound and its derivatives have been explored for various pharmacological applications:

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that certain this compound derivatives possess antibacterial and antifungal activities against various pathogens:

  • Antibacterial : Compounds like N-(2-(1H-Indol-3-yl)ethyl)-4-fluorobenzenesulfonamide have demonstrated effectiveness against bacterial strains .
  • Antifungal : this compound derivatives have shown efficacy against fungi such as Aspergillus niger, indicating their potential as antifungal agents .

Antioxidant Properties

This compound has been identified as an antioxidant agent, which helps mitigate oxidative stress—a factor implicated in numerous diseases including neurodegenerative disorders:

  • Cytoprotective Effects : Novel derivatives of this compound have shown cytoprotective activities that may benefit conditions like epilepsy by reducing oxidative damage .

Clinical Research and Case Studies

Recent clinical trials highlight the therapeutic potential of this compound-based compounds:

  • Depression Treatment : Prodrugs of this compound are being investigated for their efficacy in treating major depressive disorders, including postpartum depression. These studies focus on the pharmacokinetics and safety profiles of these compounds .
  • Anxiety Disorders : Clinical trials are underway to assess the effects of this compound derivatives on generalized anxiety disorder (GAD) and ADHD. Initial results suggest promising outcomes regarding safety and efficacy .

Summary Table of this compound Applications

Application AreaSpecific UsesNotable Findings
NeurotransmitterMood regulationInfluences serotonin receptors
AntimicrobialAntibacterial and antifungal agentsEffective against Aspergillus niger
AntioxidantCytoprotectionReduces oxidative stress
Mental HealthTreatment for depression and anxietyPromising results in clinical trials

Mechanism of Action

Ronidazole exerts its effects through the reduction of its nitro group under anaerobic conditions, leading to the formation of cytotoxic intermediates. These intermediates bind to DNA, causing strand breakage and inhibition of nucleic acid synthesis . The primary molecular targets are the DNA and electron-transport proteins of anaerobic protozoa and bacteria .

Biological Activity

Tryptamine, a monoamine alkaloid derived from the decarboxylation of the amino acid tryptophan, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, therapeutic potentials, and recent research findings related to this compound and its derivatives.

This compound features an indole ring structure, which is crucial for its biological activity. The compound acts primarily as a neurotransmitter and neuromodulator , influencing various physiological processes including mood regulation and cognition. Its ability to cross the blood-brain barrier enhances its significance in neuropharmacology.

1. Neurotransmitter and Neuromodulator Activity

This compound functions as a precursor to serotonin, impacting mood and behavior. It exhibits vasoconstrictor and vasodilator properties, which can influence blood flow and pressure .

2. Antimicrobial Properties

Recent studies have demonstrated that this compound derivatives possess significant antimicrobial and antibacterial activities. For instance, certain derivatives have shown effectiveness against pathogens such as the hepatitis B virus . The presence of the pyrrolidine ring in some derivatives enhances their antimicrobial efficacy.

3. Antioxidant Effects

This compound exhibits antioxidant properties, contributing to cellular protection against oxidative stress . This activity is particularly relevant in the context of neurodegenerative diseases.

4. Anticancer Potential

A series of this compound salicylic acid derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including MGC-803 (gastric), MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical) cells. Notably, compound E20 demonstrated potent anticancer activity, inhibiting cell migration and inducing apoptosis in MGC-803 cells .

Case Studies

  • This compound Derivatives Against Alzheimer's Disease
    • A study evaluated synthesized this compound derivatives for their inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). Compounds SR42 and SR25 showed IC50 values of 0.70 µM and 0.17 µM, respectively, surpassing the standard drug donepezil .
  • Antiproliferative Activity Study
    • The antiproliferative effects of various this compound derivatives were assessed using growth assays across multiple cancer cell lines. The study identified specific structural modifications that enhanced anticancer activity .

Data Tables

Activity TypeCompound/DerivativeEffectiveness (IC50)Notes
AChE InhibitionSR250.17 µMSuperior to donepezil
MAO-B InhibitionSR4243.21 µMNotable compared to other derivatives
Antimicrobial ActivityThis compound DerivativesVariableEffective against hepatitis B virus
Anticancer ActivityE20PotentInduces apoptosis in gastric cancer cells

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing tryptamine, and how do enzymatic approaches compare to chemical decarboxylation?

  • Methodological Answer : this compound is primarily synthesized via the decarboxylation of tryptophan using reducing agents like lithium aluminum hydride under heat . Enzymatic routes, such as those employing decarboxylases from Bacillus atrophaeus C89, offer greener alternatives but face challenges in efficiency compared to organic synthesis . For multi-step reactions, domino catalysis (e.g., combining this compound with formylchromone) enables complex derivatization in a single vessel .

Q. What safety protocols are critical when handling this compound in research settings?

  • Methodological Answer : Adhere to OSHA HCS guidelines: use impermeable gloves, eye protection, and respiratory filters (e.g., NIOSH-approved masks) to avoid inhalation of dust . Store in sealed containers at -20°C, and avoid contamination with food or beverages . Post-exposure, wash skin with soap/water and rinse eyes for 15 minutes .

Q. How is this compound quantified in biological matrices, and what internal standards are recommended?

  • Methodological Answer : LC-MS or GC-MS with deuterated internal standards (e.g., this compound-d4 hydrochloride) ensures precision. Isotopic dilution accounts for matrix effects, while sample preparation includes solid-phase extraction and derivatization . For tissue analysis (e.g., rat brain), thin-layer chromatography paired with mass spectrometry detects sub-ng/g concentrations .

Advanced Research Questions

Q. How can enzymatic pathways be optimized to synthesize halogenated this compound derivatives for drug discovery?

  • Methodological Answer : Halogenation efficiency depends on enzyme engineering (e.g., modifying substrate-binding pockets) and co-factor optimization. In vitro assays with halogenases (e.g., flavin-dependent enzymes) require screening with this compound analogs and UDP-glucose regeneration systems . Coupling with cytochrome P450 enzymes may enhance regioselectivity .

Q. How should researchers reconcile contradictory data on this compound’s receptor affinities and physiological effects?

  • Methodological Answer : Discrepancies in receptor studies (e.g., 5-HT1A vs. 5-HT2A affinity) may arise from tissue-specific expression or assay conditions. Use radioligand binding assays with selective antagonists (e.g., ketanserin for 5-HT2A) and control for endogenous monoamine oxidase (MAO) activity using inhibitors like isocarboxazid . Meta-analyses of dose-response curves across studies can clarify trends .

Q. What experimental designs are effective for studying this compound’s endogenous roles in mammalian tissues?

  • Methodological Answer : To detect endogenous this compound, employ high-sensitivity MS with isotopic standards (e.g., dansyl derivatives) . Tissue-specific studies (e.g., rat hypothalamus vs. cerebellum) require rapid freezing post-extraction to prevent degradation. Knockout models (e.g., MAO-A-deficient mice) can isolate this compound’s effects from serotonin pathways .

Q. How can multi-step domino reactions be optimized for high-yield this compound derivative synthesis?

  • Methodological Answer : Catalyst selection (e.g., dual acid/base catalysts) and solvent polarity are critical. For example, a nine-step domino reaction with this compound and formylchromone achieved >70% yield in acetonitrile at 60°C . Monitor intermediates via HPLC and adjust reaction time/temperature iteratively.

Q. What controls are essential when investigating this compound’s concentration-dependent effects on plant growth?

  • Methodological Answer : In studies like Zea mays shoot development, include a negative control (no this compound) and a solvent control (e.g., ethanol carrier). Test a concentration gradient (e.g., 10⁻⁶ to 10⁻³ ppm) to identify optimal doses, and measure fresh weight/shoot length with ANOVA for statistical rigor .

Q. Tables for Key Data

Synthesis Method Yield Key Advantage Reference
Chemical Decarboxylation60-75%Scalability for bulk synthesis
Enzymatic (B. atrophaeus)30-40%Eco-friendly, avoids harsh reagents
Domino Catalysis>70%Single-vessel, multi-step efficiency
Tissue This compound Concentration (ng/g ± SD) Method
Rat Hypothalamus0.94 ± 0.22Dansyl derivatization + MS
Rat Kidney8.04 ± 2.10Isotopic dilution MS
Zea mays ShootOptimal growth at 10⁻⁴ ppmFresh weight analysis

Properties

IUPAC Name

2-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJYDQYYACXCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12N2
Record name tryptamine
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Related CAS

343-94-2 (mono-hydrochloride), 34685-69-3 (unspecified sulfate)
Record name Tryptamine
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DSSTOX Substance ID

DTXSID2075340
Record name Tryptamine
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Molecular Weight

160.22 g/mol
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Physical Description

Solid
Record name Tryptamine
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CAS No.

61-54-1
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Record name Tryptamine
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Record name 2-(indol-3-yl)ethylamine
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Record name TRYPTAMINE
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Melting Point

114 - 119 °C
Record name Tryptamine
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Synthesis routes and methods I

Procedure details

To a solution of (S)-4b (30 mg) in dichloroethane (1 mL) cooled at −5° C. was dropwise added AgClO4. The resulting mixture was stirred for 15 min at the same temperature and added to a solution of indole (50 mg) in dichloroethane (1 mL) warmed in a reaction flask. The reaction mixture was stirred for 10 h at 50° C. and treated with saturated NH4Cl (mL), and extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo to the dryness. The residue was purified by silica gel (60-230 mesh) column chromatography eluted with 10% ethyl acetate in hexanes to afford 5. [α]26D=+190.3 (c=0.1, CHCl3).
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Name
AgClO4
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Synthesis routes and methods II

Procedure details

These compounds were synthesized by a slightly modified reported procedure (2). Tryptamine hydrochloride salt (0.8 mmol) was dissolved in CH2Cl2 (10 mL) and cooled to 0° C. in an ice bath in a 100 mL round bottom flask. Et3N (3.2 mmol) was added dropwsie to the cold solution followed by addition of n-decanoyl chloride (1.6 mmol). The reaction mixture was stirred for 2 h at room temperature and quenched by addition of water (10 mL) and extracted with CH2Cl2 (3×10 mL). The organic layer was then dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography eluting with 100% hexanes and 20-30% EtOAc/hexanes to afford N-decanoylamide of tryptamine as an yellow solid (236 mg, 92%). Rf=0.5 (20% EtOAc/hexanes).
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0.8 mmol
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3.2 mmol
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1.6 mmol
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Yield
92%

Synthesis routes and methods III

Procedure details

The effect of pH of the solid surface (alumina) on the yield of tryptamino-withaferin-A conjugate was studied using acidic alumina (Aluminum oxide active, acidic Activity I-II, Loba Chemie Private Limited, Mumbai, India pH 3.5-5.0), neutral alumina (Aluminum oxide active, neutral Activity I-II, pH 6.8-7.8, Merck Specialities Private Limited, Mumbai, India) and basic alumina (Aluminum oxide active, basic Activity I-II, Loba Chemie Private Limited, Mumbai, India pH 8.5-10). In a typical reaction, Tryptamine-HCl (16 mg) was weighed, taken in a conical flask and dissolved in 0.2 ml of millipore water. To the solution, 0.2 ml of ammonia solution was added and the mixture was warmed on steam bath until the smell of ammonia faded. Tryptamine thus formed was dissolved in 5 ml of ethanol. To the ethanolic solution of Tryptamine, 94 mg of Withaferin-A was added (to maintain 1:2 molar ratio of Tryptamine:Withaferin-A). The solution was taken on a petri dish and 1100 mg of alumina was added to the solution (to maintain 1:10 sample:alumina ratio) to adsorb Tryptamine-Withaferin-A mixture over alumina bed. The bed was kept at room temperature for 24 h without covering and shaking. Three different experiments were thus performed in the same manner using acidic, basic and neutral alumina to evaluate the optimum pH of the adsorption media for the conjugation reaction. After 24 h, the alumina bed containing the sample was taken in a conical flask and eluted by 50 ml (25 ml×2) of methanol with constant shaking for 5 minutes. The methanolic solution was filtered, evaporated under reduced pressure by rotary evaporator at 40° C. Tryptamine-withaferin-A conjugate thus formed under different pH conditions of the adsorbant (alumina) were subjected to comprehensive HPTLC analyses. The results are incorporated in Table B.
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Name
tryptamino-withaferin-A
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Synthesis routes and methods IV

Procedure details

N-Benzyl-5-benzyloxytryptamine, which can be prepared by the procedure of Speeter and Anthony, J.A.C.S., 76, 6208 (1954) by reacting 5-benzyloxy-3-indol-glyoxylyl chloride with benzylamine and reducing the product with lithium aluminium hydride, is reacted with 3-(theophyllin-7-yl)propyl bromide in the presence of a weak base such as potassium carbonate to yield N-benzyl-5-benzyloxy-N-[3-theophyllin-7-yl)propyl]tryptamine. Debenzylation by hydrogenation in the presence of a platinum catalyst gives the desired compound. By starting from 5-acetoxy-3-indolglyoxylyl chloride instead of 5-benzylox-3-indol-glyoxylyl chloride and proceeding in analogous manner 5-acetoxy-N-[3-(theophyllin-7-yl)propyl]tryptamine is prepared. Treatment of this compound with ammonia solution to remove the acetyl group gives the desired compound.
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Name
5-benzyloxy-3-indol glyoxylyl chloride
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

ZINC cyanide
Tryptamine
ZINC cyanide
Tryptamine
ZINC cyanide
Tryptamine
ZINC cyanide
Tryptamine
ZINC cyanide
Tryptamine
ZINC cyanide
ZINC cyanide
Tryptamine

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